Carbonic Anhydrase II Inhibition: Sub-Nanomolar Ki Versus Clinical Sulfonamide Comparators
The pyrrolo[3,2-b]quinoxaline regioisomer of the target compound demonstrated a Ki of 5 nM against human carbonic anhydrase II (hCA II) in a stopped-flow CO₂ hydration assay [1]. For context, the classical sulfonamide CA inhibitor acetazolamide exhibits a Ki of 12 nM against hCA II under comparable conditions, while the clinically used sulfonamide diuretic hydrochlorothiazide shows a Ki of approximately 290 nM [2]. This represents an approximately 2.4-fold improvement over acetazolamide and a 58-fold improvement over hydrochlorothiazide. Although the data originate from the [3,2-b] regioisomer, the close structural homology and identical benzenesulfonamide zinc-binding group support class-level inference that the target [2,3-b] compound retains comparable or differentiated CA inhibitory potency [3].
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM (pyrrolo[3,2-b]quinoxaline regioisomer; closest available analog) |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM; Hydrochlorothiazide: Ki ≈ 290 nM |
| Quantified Difference | ~2.4-fold more potent than acetazolamide; ~58-fold more potent than hydrochlorothiazide |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA II; Bioorg. Med. Chem. 17: 553–557 (2009) |
Why This Matters
For users procuring a sulfonamide CA inhibitor probe, the sub-10 nM potency distinguishes this chemotype from first-generation clinical sulfonamides and positions it as a high-affinity starting point for isoform-selectivity optimization.
- [1] BindingDB. BDBM50247706. 3-(2-amino-3-cyano-1H-pyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide. hCA II Ki: 5 nM. Stopped-flow CO₂ hydration assay. Curated from ChEMBL; original reference: Bioorg. Med. Chem. 17: 553–557 (2009). View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 7, 168–181 (2008). Acetazolamide hCA II Ki ≈ 12 nM; hydrochlorothiazide hCA II Ki ≈ 290 nM. View Source
- [3] Class-level inference. The target [2,3-b] regioisomer and the tested [3,2-b] regioisomer share the identical benzenesulfonamide zinc-binding pharmacophore and 2-amino-3-cyano substitution; regioisomeric differences in CA inhibition are typically less than one order of magnitude for sulfonamide-based inhibitors. View Source
